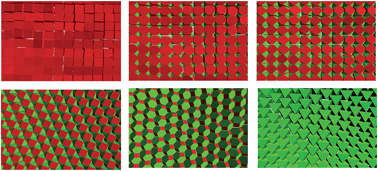Entropic self-assembly of freely rotating polyhedral particles confined to a flat interface†
Soft Matter Pub Date: 2015-01-07 DOI: 10.1039/C4SM02641A
Abstract
The self-assembly of hard polyhedral particles confined to a flat interface is studied using Monte Carlo simulations. The particles are pinned to the interface by restricting their movement in the direction perpendicular to it while allowing their free rotations. The six different polyhedral shapes studied in this work are selected from a family of truncated cubes defined by a truncation parameter, s, which varies from cubes (s = 0) via cuboctahedra (s = 0.5) to octahedra (s = 1). Our results suggest that shapes with small values of s show square-like behavior whereas shapes with large values of s tend to show more disc-like behavior. At an intermediate value of s = 0.4, the phase behavior of the system shows both square-like and disc-like features. The results are also compared with the phase behavior of 3D bulk polyhedra and of 2D rounded hard squares. Both comparisons reveal key similarities in the number and sequence of mesophases and solid phases observed. These insights on 2D entropic self-assembly of polyhedral particles is a first step toward understanding the self-assembly of particles at fluid–fluid interfaces, which is driven by a complex interplay of entropic and enthalpic forces. A first-order analysis of the particle-surface energies associated with a fluid–fluid interface indicates that such enthalpic interactions will be particularly important in determining particle orientation behavior at low to intermediate concentrations.


Recommended Literature
- [1] Oxalate promoted iron dissolution of hematite via proton coupled electron transfer†
- [2] Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†
- [3] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [4] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [5] Front cover
- [6] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [7] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [8] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†
- [9] Microfluidic 68Ga-labeling: a proof of principle study
- [10] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†

Journal Name:Soft Matter
Research Products
-
CAS no.: 75-61-6
-
CAS no.: 332-80-9
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3
-
CAS no.: 2731-73-9









